1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This compound features a benzimidazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group, enhancing its lipophilicity and potentially influencing its pharmacological properties.
The compound is synthesized through various chemical processes, with recent studies highlighting its synthesis and characterization in the context of pharmaceutical applications. It has been reported in patents and scientific literature as a potential therapeutic agent targeting voltage-gated sodium channels and other biological targets .
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole can be classified as:
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes:
In a recent study, the synthesis was achieved with high yields (up to 98%) using anhydrous solvents and controlled reaction conditions . The key steps involve careful monitoring of temperature and reaction time to ensure purity and yield.
The molecular structure of 1-[3,5-bis(trifluoromethyl)phenyl]-1H-benzimidazole can be represented by its chemical formula . The compound features:
The compound can undergo various chemical reactions typical for benzimidazole derivatives, including:
The reactions are often facilitated under acidic or basic conditions, depending on the desired product. For instance, electrophilic aromatic substitution reactions may require Lewis acids as catalysts .
The mechanism of action for 1-[3,5-bis(trifluoromethyl)phenyl]-1H-benzimidazole primarily involves its interaction with biological targets such as ion channels. The compound may inhibit sodium channels by stabilizing inactive states or blocking ion flow.
Studies have shown that benzimidazole derivatives can affect cellular signaling pathways, influencing processes such as apoptosis in cancer cells . The specific binding affinities and kinetic parameters would require further investigation through pharmacological assays.
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole has potential applications in:
The core structure of 1-[3,5-bis(trifluoromethyl)phenyl]-1H-benzimidazole is constructed through N-arylation strategies that exploit the nucleophilic character of the benzimidazole nitrogen. The most efficient route involves:
Cyclocondensation Reactions: ortho-Phenylenediamine reacts with carboxylic acid derivatives in the presence of 3,5-bis(trifluoromethyl)aniline under dehydrating conditions. A modified Phillips method utilizes equimolar amounts of ortho-phenylenediamine and carboxylic acids (e.g., glycolic acid) refluxed in 4N HCl, followed by N-alkylation with 1-bromo-3,5-bis(trifluoromethyl)benzene. This approach achieves >85% yield when using polar aprotic solvents like DMF at 110-120°C for 8-12 hours [2] [6]. The electron-withdrawing nature of the trifluoromethyl groups moderately deactivates the aryl halide, necessitating elevated temperatures for efficient N-arylation [9].
Direct N-Arylation: Palladium-catalyzed coupling between unprotected benzimidazole and 1-bromo-3,5-bis(trifluoromethyl)benzene provides regioselective N1-functionalization. Optimized conditions employ Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ in toluene at 130°C, achieving 70-78% yield. Copper(I)-mediated methods using CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in DMSO at 120°C offer a lower-cost alternative with 65-70% yield [6] [9]. Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining yields >75% [7].
Table 1: Comparative Efficiency of Cyclization Methods
| Method | Conditions | Yield (%) | Reaction Time | Regioselectivity |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 4N HCl, reflux | 85-92 | 8-12 h | High (N1) |
| Pd-catalyzed coupling | Pd(OAc)₂, XantPhos, Cs₂CO₃, toluene, 130°C | 70-78 | 24 h | Exclusive (N1) |
| Cu-mediated coupling | CuI, phenanthroline, K₃PO₄, DMSO, 120°C | 65-70 | 36 h | High (N1) |
| Microwave-assisted | Pd/C, K₂CO₃, DMF, 150°C, 300W | 75-82 | 15-30 min | Exclusive (N1) |
Solvent and Temperature Effects: Non-polar solvents (toluene, xylene) favor N1-arylation selectivity but require higher temperatures (130-150°C). Polar solvents (DMF, NMP) accelerate rates but may promote minor C2-byproducts. The optimal balance is achieved in DMF/H₂O (4:1) at 120°C with phase-transfer catalysts like tetrabutylammonium bromide, enhancing yields to 80-85% while suppressing isomerization [6] [9].
While 1-bromo-3,5-bis(trifluoromethyl)benzene is commercially available, its synthesis via Grignard exchange provides scalability. Key advances include:
Grignard-Based Synthesis: 3,5-Bis(trifluoromethyl)bromobenzene undergoes halogen-metal exchange with ethylmagnesium bromide in THF at 0-5°C, followed by reaction with acetic anhydride to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one—a precursor for functionalized derivatives. This method achieves >90% purity with controlled exothermicity and is scalable to multi-kilogram batches [10].
Copper-Mediated Trifluoromethylation: Direct C–H trifluoromethylation of electron-deficient aryl systems employs Umemoto's reagent (2) or Togni's reagent (3) with Cu(I) catalysts. For benzimidazole intermediates, optimal conditions use [Cu(phen)(PPh₃)₂]Cl (10 mol%), reagent (2.2 equiv), and K₂CO₃ in DMSO at 80°C, achieving 60-70% yield for bis-CF₃ products. Photoredox catalysis with Ru(bpy)₃Cl₂ and visible light enables milder conditions (25-40°C) but with lower yields (45-55%) [4] [10].
Table 2: Catalytic Systems for Trifluoromethyl Group Installation
| Method | Catalyst System | CF₃ Source | Yield (%) | Temperature | Limitations |
|---|---|---|---|---|---|
| Halogen exchange | EthylMgBr/THF | – | >90 (aryl) | 0-5°C | Requires anhydrous conditions |
| Cu-mediated C–H activation | [Cu(phen)(PPh₃)₂]Cl, K₂CO₃ | Umemoto's reagent | 60-70 | 80°C | Substrate scope limitations |
| Photoredox catalysis | Ru(bpy)₃Cl₂, visible light | Togni's reagent | 45-55 | 25-40°C | Low functional group tolerance |
| Pd-catalyzed coupling | Pd₂(dba)₃, XPhos, ZnF₂ | CF₃Br gas | 50-60 | 100°C | Requires specialized equipment |
Electrophilic Aromatic Substitution: Activated benzimidazole intermediates undergo regioselective trifluoromethylation at C5/C6 positions using trifluoromethyliodide (CF₃I) and Ag₂O oxidant. This method is particularly effective for 2-aminobenzimidazole derivatives, yielding 5-CF₃ substituted analogs (75-80% yield) with potential for further derivatization [4] [7].
The 1-[3,5-bis(trifluoromethyl)phenyl]-1H-benzimidazole scaffold serves as a platform for structural diversification to enhance pharmacological properties:
C2 Functionalization: Electrophilic substitution at C2 allows installation of thiol, amino, or carboxaldehyde groups. Treatment with n-BuLi at -78°C generates the C2-lithiated species, which reacts with electrophiles (S₈, DMF, aldehydes) to yield 2-mercapto- (e.g., sc-352786), 2-formyl-, or 2-hydroxymethyl derivatives. These serve as handles for hybrid molecule construction. The 2-thiol analog demonstrates enhanced topoisomerase II inhibition (IC₅₀ = 0.64 μM) compared to unsubstituted parent compounds [8] [9].
Hybrid Molecule Construction: Conjugation with bioactive fragments via click chemistry or amide coupling yields dual-pharmacophore agents. Notable examples include:
Bioisosteric Replacement: The benzimidazole ring can be replaced with benzotriazole while retaining the 3,5-bis(trifluoromethyl)phenyl moiety. This modification enhances DNA minor groove binding affinity and improves aqueous solubility by 3–5-fold. Such derivatives maintain potent anticancer activity while reducing metabolic liabilities [9].
Table 3: Bioactivity Enhancement Through Structural Modification
| Derivative Class | Key Structural Feature | Biological Activity | Potency Enhancement | Mechanistic Insight |
|---|---|---|---|---|
| C2-Thiol analogs | 2-SH substitution | Topoisomerase II inhibition | 8-fold vs. parent | DNA minor groove binding |
| Chalcone hybrids | Benzylideneacetophenone at C2 | Antiproliferative (PC-3 cells) | IC₅₀ 0.37 μM | Microtubule destabilization |
| Diphenylamine hybrids | Ortho-aminodiphenylamine linker | Anti-MRSA, antitumor migration suppression | MIC 0.25 μg/mL | DNA intercalation, kinase inhibition |
| Benzo-triazole analogs | Benzimidazole→benzotriazole replacement | Anticancer, antimicrobial | Solubility ↑ 5-fold | Enhanced DNA affinity |
The trifluoromethyl groups significantly enhance bioactivity through:1) Lipophilicity Modulation: log P values of 3.5–4.0 optimize membrane permeability [5].2) Metabolic Stability: Resistance to cytochrome P450 oxidation extends plasma half-life.3) Target Affinity: CF₃ groups engage in hydrophobic pocket interactions with binding sites of topoisomerases and kinases [1] [7].
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1